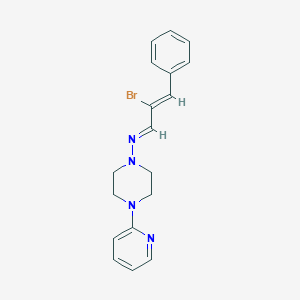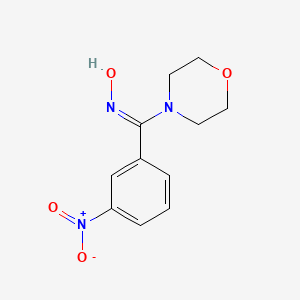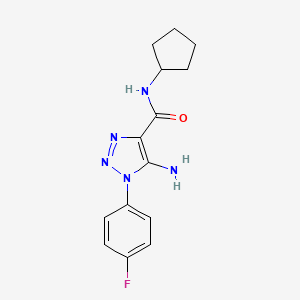![molecular formula C22H19FN4O B5565665 8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)
8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to our compound of interest, typically involves multi-step chemical reactions. These reactions may include condensation, cyclization, and Mannich reactions, leading to the formation of the desired quinoline carboxamide derivatives. For instance, a series of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives were synthesized from substituted aniline through Michael addition, cyclization, Mannich reaction, and condensation, highlighting the complexity and versatility of synthesis routes for these compounds (Yuan et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of the quinoline core, which can be functionalized with various substituents to achieve desired properties. The structure of these compounds is often confirmed using techniques such as mass spectrometry (MS) and 1H NMR, providing insights into the compound's molecular framework and the spatial arrangement of its atoms (Gavin McLaughlin et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including N-methylation and interactions with propargyl bromide. These reactions are pivotal for modifying the compound's chemical properties and enhancing its functionality. For example, the synthesis of fluorescent quinoline derivatives involves condensation followed by hydrogenolysis and reaction with propargyl bromide, demonstrating the compound's reactivity and potential for functionalization (I. Gracheva et al., 1982).
Physical Properties Analysis
The physical properties of quinoline carboxamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using X-ray diffraction and other analytical methods. For instance, the crystal structures of certain pyrazoline derivatives were determined, providing valuable information on their stability and solubility (J. Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of quinoline derivatives. These properties are influenced by the molecular structure and the presence of functional groups. Detailed studies on compounds like 3-fluoro-2-substituted amino-5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acids demonstrate the intricate relationship between structure and reactivity, showcasing the compound's potential for further chemical modifications (Sang J. Chung & D. H. Kim, 1995).
科学的研究の応用
Antimicrobial Activity
Research has demonstrated the potential of quinoline derivatives in antimicrobial applications, including their efficacy against Mycobacterium tuberculosis and multi-drug resistant strains. Novel ofloxacin derivatives, which share a structural resemblance to the compound , have shown significant in vitro and in vivo antimycobacterial activities. These compounds were synthesized from tetrafluoro benzoic acid and evaluated for their effectiveness against various Mycobacterium species. The most active compounds exhibited low MIC (Minimum Inhibitory Concentration) values, indicating strong antimycobacterial potency, and in animal models, significantly reduced bacterial load in lung and spleen tissues (Dinakaran et al., 2008).
Cancer Research
In the realm of cancer research, quinoline derivatives have been explored for their cytotoxic activities against various cancer cell lines. Compounds synthesized from benzo[b][1,6]naphthyridines, structurally related to the compound of interest, demonstrated potent cytotoxic properties in in vitro assays against leukemia and carcinoma cell lines. Some derivatives showed IC50 values less than 10 nM, indicating their high efficacy in inhibiting cancer cell growth. These findings suggest a promising avenue for developing new anticancer agents based on quinoline derivatives (Deady et al., 2003).
Fluorescent Probes for Biological Imaging
Quinoline derivatives have also found application as fluorescent probes for biological imaging. A study on tri-cyclic pyrano[3,2-f]quinoline derivatives, synthesized via a HCl-mediated ring closure reaction, revealed their potential as fluorophores for staining cultured HeLa cells. These compounds can bind with protein molecules, highlighting their utility in cell imaging and as tools for studying various biological processes (Majumdar et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
The application of quinoline derivatives extends into the field of materials science, particularly in the development of OLEDs. 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents have been studied as emitting materials in OLEDs, demonstrating the influence of substitution on electroluminescence, turn-on voltage, and external quantum efficiency. These findings indicate the potential of such compounds in enhancing OLED performance, offering avenues for the development of bright and efficient display technologies (and et al., 2001).
特性
IUPAC Name |
8-fluoro-N-methyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-15-6-3-4-9-20(15)27-14-16(12-24-27)13-26(2)22(28)19-11-10-17-7-5-8-18(23)21(17)25-19/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQUQUXLSZUSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN(C)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)


![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)



![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)



![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)